molecular formula C7H12O4S B12278738 1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid

1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid

Cat. No.: B12278738
M. Wt: 192.24 g/mol
InChI Key: NMFULNBCILGVAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(ethanesulfonyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The presence of the ethanesulfonyl group in this compound imparts unique chemical properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

1-ethylsulfonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O4S/c1-2-12(10,11)7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9)

InChI Key

NMFULNBCILGVAY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1(CCC1)C(=O)O

Origin of Product

United States

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